molecular formula C16H13Cl4NO3 B11958565 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide CAS No. 853316-37-7

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Cat. No.: B11958565
CAS No.: 853316-37-7
M. Wt: 409.1 g/mol
InChI Key: DEQNGAKLMNCQKG-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of multiple chlorine atoms, a methoxy group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylphenol and 2,4,6-trichlorophenoxyacetic acid.

    Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a strong acid or base, to form the desired acetamide compound.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of specialty chemicals or as a component in formulations.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(4-chloro-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide is unique due to the specific arrangement of its functional groups and the presence of multiple chlorine atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

853316-37-7

Molecular Formula

C16H13Cl4NO3

Molecular Weight

409.1 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C16H13Cl4NO3/c1-8-3-13(14(23-2)6-10(8)18)21-15(22)7-24-16-11(19)4-9(17)5-12(16)20/h3-6H,7H2,1-2H3,(H,21,22)

InChI Key

DEQNGAKLMNCQKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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